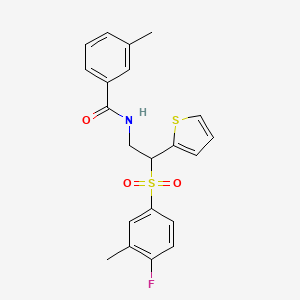

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3S2/c1-14-5-3-6-16(11-14)21(24)23-13-20(19-7-4-10-27-19)28(25,26)17-8-9-18(22)15(2)12-17/h3-12,20H,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQBGDAIWAUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide linkage, a thiophene ring, and a 3-methylbenzamide core, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 367.39 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16FNO4S |

| Molecular Weight | 367.39 g/mol |

| CAS Number | Not specified |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body:

- Cannabinoid Receptors : It has shown potential as a modulator of cannabinoid receptors, particularly in pain management and neuroprotection.

- Anti-inflammatory Effects : The sulfonamide moiety is known to exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Cannabinoid Receptor Modulation :

- A study demonstrated that the compound acts as a selective antagonist at cannabinoid receptors, which could be beneficial in treating conditions like chronic pain and inflammation.

-

Anti-inflammatory Properties :

- In vitro assays indicated that the compound significantly reduced pro-inflammatory cytokines in macrophages, suggesting its potential in managing autoimmune diseases.

- Antitumor Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activity | Unique Features |

|---|---|---|

| 4-Fluoro-N-(4-methoxyphenyl)sulfonyl-benzamide | Anti-cancer properties | Contains a methoxy group |

| BMS-289948 | Gamma-secretase inhibitor | Potential application in Alzheimer's treatment |

| SR144528 | Selective cannabinoid receptor antagonist | Higher potency compared to other compounds targeting CB receptors |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : N-(2-((4-Fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Key Difference : Acetamide vs. benzamide core.

- Impact: The benzamide in the target compound may increase rigidity and binding affinity compared to Compound A’s flexible acetamide.

Compound B : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

- Key Difference : Thienylidene vs. ethyl-thiophene linkage.

- Impact : Compound B’s conjugated thienylidene system likely enhances electronic delocalization, whereas the target’s ethyl-thiophene chain offers greater conformational flexibility.

Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

- Key Difference : Triazole ring vs. benzamide core.

- Impact : The triazole in Compound C provides a heterocyclic scaffold for metal coordination, absent in the target. Both share sulfonyl groups, but the target’s fluorine and methyl substituents may improve metabolic stability.

Spectroscopic Data

Physicochemical and Functional Properties

Lipophilicity

- The target’s 3-methylbenzamide and 4-fluoro-3-methylphenyl groups increase logP compared to Compound A’s methoxyphenoxy substituent.

- Compound B’s planar thienylidene system may reduce solubility relative to the target’s flexible ethyl-thiophene chain .

Electronic Effects

- Compound B’s fluorine substituents enhance electrophilicity at the benzamide carbonyl .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide?

Answer:

A multi-step synthesis is typically employed:

Sulfonylation: React 4-fluoro-3-methylbenzenesulfonyl chloride with a thiophene-containing precursor (e.g., 2-(thiophen-2-yl)ethylamine) under basic conditions (e.g., NaHCO₃, DCM, 0–5°C) to form the sulfonamide intermediate .

Amidation: Couple the intermediate with 3-methylbenzoyl chloride using a coupling agent like HATU or EDCI in DMF, with catalytic DMAP to enhance efficiency .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity).

Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or dimerization .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/thiophene) and methyl groups (δ 2.3–2.6 ppm for CH₃).

- 19F NMR: Identify the fluorine environment (δ -110 to -115 ppm for para-fluoro substituents) .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-SO₂-N torsion angles ~75–85°) to validate stereochemistry .

- HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 444.12) .

Advanced: How can contradictory binding affinity data across different assays (e.g., SPR vs. fluorescence polarization) be resolved?

Answer:

Contradictions often arise from assay-specific conditions:

- Orthogonal Validation:

- Use surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Compare results under standardized buffer conditions (pH 7.4, 150 mM NaCl).

- Artifact Mitigation:

- Test for compound aggregation (via dynamic light scattering) or nonspecific binding (e.g., using BSA as a competitor) .

Example: If SPR shows weak binding (KD > 1 µM) but fluorescence polarization suggests high affinity (KD < 100 nM), assess whether fluorophore labeling alters conformational stability .

- Test for compound aggregation (via dynamic light scattering) or nonspecific binding (e.g., using BSA as a competitor) .

Advanced: What computational methods are effective for predicting target interactions of this sulfonamide-thiophene hybrid?

Answer:

- Molecular Docking:

- Use AutoDock Vina or Glide to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with SO₂ and hydrophobic contacts with thiophene/fluorophenyl groups .

- MD Simulations:

- Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Case Study: Docking into the COX-2 active site revealed a binding mode where the fluorophenyl group occupies the hydrophobic pocket, while the sulfonamide interacts with Arg120 .

- Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Advanced: How can researchers address metabolic instability observed in preclinical studies?

Answer:

- Metabolic Hotspot Identification:

- Structural Optimization:

- Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to slow CYP3A4-mediated metabolism.

- Replace the methyl group on the phenyl ring with a deuterated analog to enhance metabolic stability .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when initial phenotypic assays are inconclusive?

Answer:

- Target Deconvolution:

- Perform thermal proteome profiling (TPP) or affinity-based protein profiling (ABPP) to identify interacting proteins .

- Use CRISPR-Cas9 knockout screens to pinpoint pathways essential for activity .

- Pathway Analysis:

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions:

- Lyophilize and store at -20°C under argon to prevent hydrolysis of the sulfonamide group or oxidation of the thiophene ring .

- Stability Monitoring:

Advanced: How can researchers reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

- Model-Specific Factors:

- Biomarker Correlation:

- Measure target engagement (e.g., Western blot for phosphorylated proteins) in both models to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.